

3-O-Methyl-D-glucopyranose CAS number and molecular structure.

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B076133

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An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-O-Methyl-D-glucopyranose**, a key biochemical reagent used in life sciences research. The document details its chemical properties, molecular structure, and its significant applications, particularly in the study of glucose metabolism and transport.

Core Compound Identification and Properties

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose. It is notable for being a non-metabolizable glucose analogue, which makes it an invaluable tool for studying glucose transport mechanisms across cell membranes without the interference of downstream metabolic processes.^{[1][2]}

Chemical and Physical Data

The quantitative properties of **3-O-Methyl-D-glucopyranose** are summarized below. It is important to note that different stereoisomers may have distinct CAS numbers. The α -anomer is commonly cited with CAS number 13224-94-7, while the β -anomer is associated with 13224-95-8.^{[3][4]} The general CAS number 3370-81-8 is also frequently used.^[5]

Property	Value	Source(s)
CAS Number	13224-94-7 (α -anomer), 3370-81-8	[4][6][7][8]
Molecular Formula	C ₇ H ₁₄ O ₆	[1][5][6]
Molecular Weight	194.18 g/mol	[1][5][6][7]
Appearance	White to off-white crystalline powder	[5]
Melting Point	160-169 °C	[5][6][8]
Optical Rotation	$[\alpha]_{25/D} +55^{\circ}$ to $+57^{\circ}$ (c=1 in H ₂ O + trace NH ₄ OH)	[6]
$[\alpha]_{D20} = +54$ to $+58^{\circ}$ (C=1 in H ₂ O, 24 hour)	[5]	
Solubility	Water: 50 mg/mL, clear to slightly hazy	[6]
Purity	≥98%	[1][5]
SMILES String	CO[C@@H]1--INVALID-LINK-- --INVALID-LINK--O--INVALID-LINK--[C@H]1O	[6]
InChI Key	SCBBSJMAPKXHAH- OVHBTUCOSA-N	[6]

Molecular Structure

3-O-Methyl-D-glucopyranose is a monosaccharide derivative characterized by a six-membered pyranose ring. A methyl group (-OCH₃) is attached to the oxygen atom at the C3 position of the glucose ring, distinguishing it from native D-glucose. This modification prevents the molecule from being phosphorylated by hexokinase, the first step in glycolysis, thus halting its metabolism. Its structure makes it a suitable substrate for glucose transporters (GLUTs), allowing it to serve as a competitive inhibitor and a tracer for transport studies.[6]

Applications in Research and Development

The unique properties of **3-O-Methyl-D-glucopyranose** make it a versatile tool in several research areas:

- **Glucose Transport Studies:** As a non-metabolizable analogue, it is widely used to measure and characterize glucose transport capacity and carrier affinity in various cell types and tissues, including in studies of diabetes.[\[2\]](#)[\[6\]](#)[\[9\]](#)
- **Pharmaceutical Development:** It serves as a synthetic building block in the synthesis of more complex glycosides and therapeutic agents.[\[5\]](#)
- **Biochemical Research:** It is employed in studies of carbohydrate metabolism, enzyme interactions, and to determine intracellular water space in cultured cells.[\[1\]](#)[\[5\]](#)

Experimental Protocols and Methodologies

Protocol: Assessing Intestinal Glucose Transport in a Rat Model of Diabetes

This protocol describes the use of **3-O-Methyl-D-glucopyranose** to measure intestinal glucose transport, adapted from methodologies mentioned in the literature.[\[6\]](#)[\[9\]](#)

Objective: To determine the maximal transport capacity (V_{max}) and carrier affinity (K_m) for glucose in the jejunum and ileum of diabetic versus control rats.

Materials:

- **3-O-Methyl-D-glucopyranose** ($\geq 98\%$ purity)
- Ussing chambers for mounting intestinal tissue
- Krebs-Ringer bicarbonate buffer
- Voltage-clamp apparatus
- Diabetic rat model (e.g., streptozotocin-induced) and healthy control rats

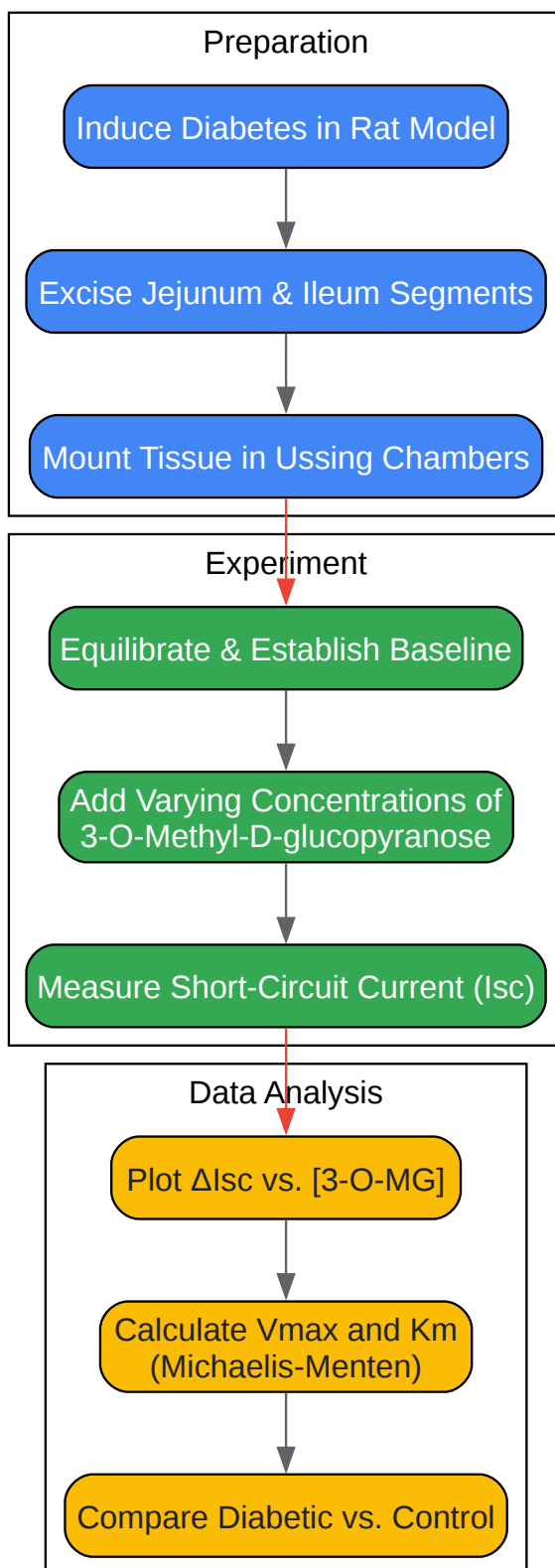
Methodology:

- **Animal Model:** Induce diabetes in the experimental group. House animals under controlled conditions.
- **Tissue Preparation:** After a defined period, euthanize the rats and excise segments of the jejunum and ileum.
- **Ussing Chamber Setup:** Mount the intestinal segments in Ussing chambers, separating the mucosal and serosal sides. Bathe both sides with oxygenated Krebs-Ringer buffer maintained at 37°C.
- **Short-Circuit Current Measurement:** Short-circuit the tissue by applying a voltage clamp to maintain a zero potential difference. The resulting current is a measure of net ion transport.
- **Experimental Procedure:**
 - Allow the tissue to equilibrate until a stable baseline short-circuit current is achieved.
 - Add increasing concentrations of **3-O-Methyl-D-glucopyranose** to the mucosal side of the chamber.
 - Record the change in short-circuit current after each addition. The increase in current is proportional to the rate of glucose analogue transport.
- **Data Analysis:**
 - Plot the change in short-circuit current against the concentration of **3-O-Methyl-D-glucopyranose**.
 - Use a Michaelis-Menten kinetic model to fit the data and calculate the V_{max} (maximal transport rate) and K_m (substrate concentration at half-maximal transport).
 - Compare the kinetic parameters between the diabetic and control groups to assess changes in intestinal glucose transport.

Visualizing Experimental Workflows

Workflow for Glucose Transport Assay

The following diagram illustrates the logical flow of the experimental protocol for assessing intestinal glucose transport using **3-O-Methyl-D-glucopyranose**.



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Caption: Experimental workflow for assessing intestinal glucose transport using **3-O-Methyl-D-glucopyranose**.

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